1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl
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Overview
Description
1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines a fluorescein moiety with a thiourea linkage. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the fluorescein group suggests that it may be used as a fluorescent probe or marker in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the reaction of fluorescein isothiocyanate with 6-aminohexylamine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiourea linkage.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aminohexyl chain.
Scientific Research Applications
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in therapeutic research.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl involves its ability to fluoresce under specific conditions. The fluorescein moiety absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The thiourea linkage may also interact with specific molecular targets, influencing the compound’s behavior and applications.
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate: A commonly used fluorescent dye that reacts with amines to form thiourea derivatives.
Rhodamine B Isothiocyanate: Another fluorescent dye with similar applications but different spectral properties.
Alexa Fluor Dyes: A series of fluorescent dyes with varying properties and applications.
Uniqueness
1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its specific combination of a fluorescein moiety and a thiourea linkage, which may confer distinct properties and applications compared to other fluorescent compounds.
Biological Activity
1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea hydrochloride (CAS No: 74902-44-6) is a synthetic compound characterized by its unique structure, which includes a thiourea moiety linked to a fluorescein dye. This compound has garnered attention due to its potential applications in biological imaging and therapeutic contexts. The molecular formula of this compound is C27H28ClN3O5S, with a molecular weight of approximately 542.046 g/mol.
Structure and Properties
The structure of 1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl features a fluorescein component that imparts significant fluorescent properties, making it useful in various biological assays. The thiourea group is known for its reactivity and ability to interact with biological macromolecules, which can lead to various biological activities, including antimicrobial and anticancer effects .
1. Fluorescent Properties
The fluorescein component allows for effective visualization in fluorescence microscopy, enabling researchers to track cellular processes and interactions in real time. This capability is crucial for studies involving cellular uptake and localization.
2. Antimicrobial Activity
Research indicates that compounds containing thiourea groups exhibit antimicrobial properties. The interaction of thiourea with biological macromolecules may disrupt cellular functions in pathogens, leading to their inhibition or death.
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer activity due to its ability to bind with proteins and nucleic acids, thereby influencing cellular mechanisms related to cancer progression .
4. Binding Affinity Studies
Interaction studies have shown that this compound can effectively bind to various biomolecules, facilitating research on protein-ligand interactions and nucleic acid dynamics. Such binding studies are essential for understanding drug design and development.
Case Study 1: Cellular Imaging
A study utilized this compound as a fluorescent tracer in live-cell imaging. The compound demonstrated excellent cellular uptake and localization within specific organelles, providing insights into intracellular dynamics and signaling pathways.
Case Study 2: Antimicrobial Testing
In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects at micromolar concentrations, highlighting its potential as a therapeutic agent against bacterial infections.
Comparative Analysis
To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
3-(Fluorescein-5-yl)thiourea | Contains fluorescein; lacks aminopropyl group | Simpler structure; primarily used as a dye |
1-(Aminomethyl)thiourea | Similar thiourea backbone; lacks fluorescein | More basic structure; limited fluorescent properties |
Fluorescein | Pure dye without thiourea; widely used in imaging | High fluorescence; no thiourea reactivity |
This table illustrates how this compound combines the beneficial properties of both fluorescein and thiourea, setting it apart from other compounds.
Properties
Molecular Formula |
C27H28ClN3O5S |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
1-(6-aminohexyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C27H27N3O5S.ClH/c28-11-3-1-2-4-12-29-26(36)30-16-5-8-20-19(13-16)25(33)35-27(20)21-9-6-17(31)14-23(21)34-24-15-18(32)7-10-22(24)27;/h5-10,13-15,31-32H,1-4,11-12,28H2,(H2,29,30,36);1H |
InChI Key |
FXKJQLJBNDZEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origin of Product |
United States |
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